Cbz-L-bishomopropargylglycine CHA salt

Catalog No.
S1787170
CAS No.
1234692-68-2
M.F
C21H30N2O4
M. Wt
374.481
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-L-bishomopropargylglycine CHA salt

CAS Number

1234692-68-2

Product Name

Cbz-L-bishomopropargylglycine CHA salt

IUPAC Name

cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid

Molecular Formula

C21H30N2O4

Molecular Weight

374.481

InChI

InChI=1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m0./s1

InChI Key

HFPDOCGZTGZLOU-ZOWNYOTGSA-N

SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N

Synonyms

Cyclohexanaminium (S)-2-(benzyloxycarbonylamino)hept-6-ynoate;Z-Bpg-OH · CHA

Cbz-L-bishomopropargylglycine cyclohexylammonium salt, commonly referred to as Cbz-L-bishomopropargylglycine CHA salt, is a derivative of the amino acid L-homopropargylglycine. It features a carbobenzyloxy (Cbz) protecting group and is associated with cyclohexylammonium. The compound has a molecular formula of C21H30N2O4 and a molecular weight of approximately 374.47 g/mol . This compound is notable for its structural complexity and potential applications in medicinal chemistry and biochemistry.

Cbz-L-bishomopropargylglycine CHA salt (Cbz-L-BHPG-CHA), also known as N-Carbobenzoxy-L-bishomopropargylglycine cyclohexylammonium salt, is a chemical compound containing a protected amino acid (L-bishomopropargylglycine) and a cyclohexylammonium counterion (CHA). The Cbz group (carbobenzoxy) serves as a protecting group for the amino functionality, allowing for further chemical modifications while maintaining the integrity of the molecule.

II. Potential Applications in Peptide Synthesis

The presence of a protected L-amino acid (L-bishomopropargylglycine) suggests a potential role for Cbz-L-BHPG-CHA in peptide synthesis. Peptides are chains of amino acids linked by amide bonds and play crucial roles in various biological processes. Cbz-L-BHPG-CHA could potentially serve as a building block for the incorporation of the L-bishomopropargylglycine unit into peptides. The Cbz group would allow for chain elongation while protecting the amino functionality, and subsequent deprotection steps could reveal the free amine for further coupling reactions.

While there's no direct evidence for this application, similar Cbz-protected amino acid derivatives are frequently used in solid-phase peptide synthesis (SPPS) – a common method for peptide preparation ().

III. Potential Applications in Click Chemistry

The presence of alkyne moieties (the triple bonds) in the bishomopropargyl group suggests another potential application in click chemistry. Click chemistry refers to a set of reactions known for their high yields, regioselectivity, and simplicity. These reactions are valuable tools for the rapid and efficient formation of new bonds between molecules. The alkyne functionality in Cbz-L-BHPG-CHA could potentially participate in click reactions with azides to form triazoles (). This approach could be useful for attaching various biomolecules or functionalities to the Cbz-L-BHPG scaffold for further studies.

The reactivity of Cbz-L-bishomopropargylglycine CHA salt can be attributed to the presence of the homopropargyl group, which allows for various chemical transformations. Notably, it can undergo:

  • Nucleophilic substitutions: The propargyl moiety can participate in nucleophilic reactions, making it useful in the synthesis of more complex molecules.
  • Deprotection reactions: The carbobenzyloxy group can be removed under acidic or basic conditions, yielding the free amino acid for further applications in peptide synthesis.

Cbz-L-bishomopropargylglycine CHA salt exhibits biological relevance due to its structural similarity to natural amino acids. Its potential biological activities include:

  • Antimicrobial properties: Compounds with similar structures have shown activity against various bacterial strains, suggesting that Cbz-L-bishomopropargylglycine CHA salt may also possess antimicrobial properties.
  • Inhibition of enzyme activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although specific studies are required to confirm this.

The synthesis of Cbz-L-bishomopropargylglycine CHA salt typically involves multi-step organic reactions:

  • Protection of the amino group: The amino group of L-homopropargylglycine is protected using a carbobenzyloxy group.
  • Formation of the CHA salt: This is achieved by reacting the protected amino acid with cyclohexylamine under appropriate conditions.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain high purity levels (>98%).

Cbz-L-bishomopropargylglycine CHA salt has several potential applications:

  • Peptide synthesis: It can serve as a building block for synthesizing peptides with enhanced properties.
  • Drug development: Its structural features may be exploited in designing new pharmaceuticals, particularly in targeting specific biological pathways.
  • Research tool: It can be utilized in biochemical studies to investigate enzyme mechanisms and interactions.

Studies on the interactions of Cbz-L-bishomopropargylglycine CHA salt with biological macromolecules such as proteins and nucleic acids are essential for understanding its biological roles. These studies often involve:

  • Binding assays: To determine the affinity of the compound for specific targets.
  • Kinetic studies: To analyze how the compound affects enzymatic reactions or cellular processes.

Several compounds share structural characteristics with Cbz-L-bishomopropargylglycine CHA salt. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cbz-L-homopropargylglycineContains a carbobenzyloxy protecting groupLacks the bishomo substitution
Boc-L-homopropargylglycineUses a tert-butoxycarbonyl protecting groupDifferent protecting group affects reactivity
Cbz-D-bishomopropargylglycineD-enantiomer variantPotentially different biological activity
Boc-D-homopropargylglycineSimilar structure with tert-butoxycarbonyl protectionD-enantiomer with distinct properties

The uniqueness of Cbz-L-bishomopropargylglycine CHA salt lies in its specific combination of structural features, including the bishomo substitution and cyclohexylammonium salt formation, which may confer distinct pharmacological properties compared to its analogs.

Dates

Last modified: 04-14-2024

Explore Compound Types